Benzenesulfonyl-acetic acid hydrazide
Overview
Description
Benzenesulfonyl-acetic acid hydrazide is an organic compound with the molecular formula C6H8N2O2S. It is a derivative of benzenesulfonic acid and acetic acid, featuring a hydrazide functional group. This compound is known for its utility in various chemical reactions and scientific research applications.
Synthetic Routes and Reaction Conditions:
From Benzenesulfonyl Chloride: Benzenesulfonyl chloride reacts with hydrazine hydrate in an aqueous medium to form this compound. The reaction is typically carried out at room temperature and requires a basic catalyst such as sodium hydroxide.
From Acetic Acid and Benzenesulfonyl Chloride: Acetic acid is first converted to its acyl chloride form using thionyl chloride. The resulting acyl chloride is then reacted with hydrazine hydrate to yield this compound.
Industrial Production Methods: The industrial production of this compound involves large-scale reactions under controlled conditions to ensure purity and yield. The process typically includes the use of continuous reactors and purification steps such as recrystallization.
Types of Reactions:
Oxidation: this compound can be oxidized to form benzenesulfonyl-acetic acid.
Reduction: The hydrazide group can be reduced to form a hydrazine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Various nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Benzenesulfonyl-acetic acid.
Reduction: Hydrazine derivatives.
Substitution: Sulfonyl-substituted compounds.
Scientific Research Applications
Benzenesulfonyl-acetic acid hydrazide is widely used in scientific research due to its versatile chemical properties:
Chemistry: It serves as a reagent in organic synthesis, particularly in the formation of hydrazones and their subsequent reactions.
Biology: The compound is used in biochemical assays to study enzyme activities and protein interactions.
Industry: It is utilized in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism by which benzenesulfonyl-acetic acid hydrazide exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The hydrazide group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition or activation of these molecules.
Pathways: The compound can interfere with metabolic pathways by inhibiting key enzymes, thereby affecting the synthesis or breakdown of various biomolecules.
Comparison with Similar Compounds
Benzenesulfonyl-acetic acid hydrazide is compared with other similar compounds to highlight its uniqueness:
p-Toluenesulfonyl hydrazide: Similar in structure but used primarily in the generation of toluenesulfonyl hydrazones.
2,4,6-Triisopropylbenzenesulfonylhydrazide: Used as a source of diimide, differing in its bulky substituents.
Phenylsulfonyl hydrazide: Another sulfonyl hydrazide with applications in organic synthesis.
These compounds share the common feature of having a sulfonyl group attached to a hydrazide, but their specific applications and reactivity profiles vary.
Properties
IUPAC Name |
2-(benzenesulfonyl)acetohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3S/c9-10-8(11)6-14(12,13)7-4-2-1-3-5-7/h1-5H,6,9H2,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMVWGVKJBKRRTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC(=O)NN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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